molecular formula C9H12FNO2 B13053593 4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol

4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol

Katalognummer: B13053593
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: GSUPQKXDKROARR-CDUCUWFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol is a chiral compound with significant interest in various scientific fields. Its molecular formula is C9H12FNO2, and it has a molecular weight of 185.2 g/mol . The compound contains both an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Analyse Chemischer Reaktionen

4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its chiral nature, which can lead to specific interactions with biological targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI-Schlüssel

GSUPQKXDKROARR-CDUCUWFYSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)O)F)N)O

Kanonische SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.